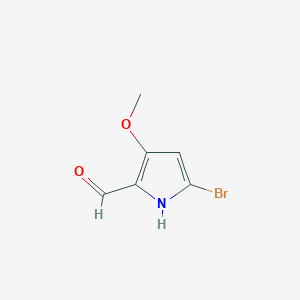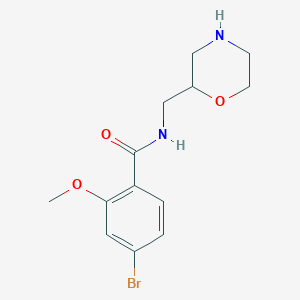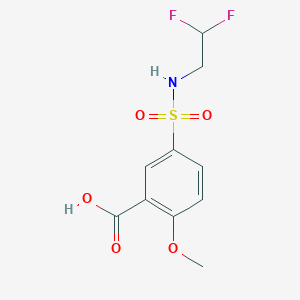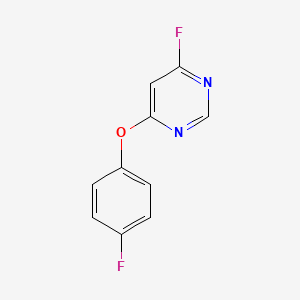![molecular formula C11H13F2NO5S B6646618 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid](/img/structure/B6646618.png)
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat various types of pain and inflammation. Diflunisal is a salicylate derivative that was first synthesized in the 1970s by researchers at Merck & Co. Diflunisal has been approved by the U.S. Food and Drug Administration (FDA) for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions.
Mechanism of Action
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid works by inhibiting the activity of COX, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain, swelling, and redness that are associated with inflammation. By inhibiting the production of prostaglandins, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to reduce the production of reactive oxygen species (ROS), which are involved in the oxidative stress that is associated with inflammation.
Advantages and Limitations for Lab Experiments
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory and analgesic properties. It is also relatively inexpensive and widely available. However, there are some limitations to the use of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid in laboratory experiments. It has been shown to have some off-target effects, such as the inhibition of carbonic anhydrase, which may complicate the interpretation of results. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have some toxicity in certain cell types, which may limit its use in some experiments.
Future Directions
There are several future directions for research on 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid. One area of research is the development of new formulations of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid that may improve its efficacy and reduce its toxicity. Another area of research is the investigation of the potential use of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. Finally, there is a need for further research on the mechanism of action of 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid, particularly with regard to its off-target effects and its effects on oxidative stress.
Synthesis Methods
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzoic acid with sulfur trioxide to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ethylene oxide to produce the sulfonate ester, which is subsequently reacted with sodium hydride to form the sulfonamide. The final step involves the reaction of the sulfonamide with 2,2-difluoroethyl chloride to produce 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid.
Scientific Research Applications
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are mediators of inflammation and pain. 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. In addition, 2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
properties
IUPAC Name |
2-[2-(2,2-difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO5S/c1-19-8-2-3-9(7(4-8)5-11(15)16)20(17,18)14-6-10(12)13/h2-4,10,14H,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBXZTWSSVNKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NCC(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2-Difluoroethylsulfamoyl)-5-methoxyphenyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-Difluorophenyl)-2-[[1-(hydroxymethyl)cyclopentyl]methylamino]ethanol](/img/structure/B6646557.png)
![[1-[[(5-pyridin-3-yl-1H-pyrazol-4-yl)methylamino]methyl]cyclopentyl]methanol](/img/structure/B6646572.png)

![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-4-carboxamide](/img/structure/B6646582.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B6646584.png)
![N-[[1-(hydroxymethyl)cyclopentyl]methyl]quinoline-8-carboxamide](/img/structure/B6646591.png)

![4-bromo-2-methoxy-N-[2-(propylamino)ethyl]benzamide](/img/structure/B6646602.png)
![N-[2-methyl-1-(pyrazolo[1,5-a]pyrimidin-5-ylamino)propan-2-yl]methanesulfonamide](/img/structure/B6646608.png)
![[2-[(3-Bromothiophen-2-yl)methylamino]phenyl]methanol](/img/structure/B6646612.png)

